L-LEUCINE-N-FMOC (1-13C)

Quantitative Proteomics Selected Reaction Monitoring (SRM) Internal Standard

Researchers requiring precise peptide quantitation via SRM/PRM mass spectrometry face co-elution and ion-suppression issues with deuterated or uniformly labeled standards. L-Leucine-N-Fmoc (1-13C) solves this with a single +1 Da mass shift, ensuring perfect chromatographic co-elution with the endogenous analyte while providing baseline MS resolution. - ≥99 atom% 13C enrichment eliminates unlabeled peptide interference in internal standard channels. - Fmoc-SPPS compatible; minimal perturbation avoids retention time shifts common with ²H or ¹³C₆,¹⁵N labels. - Consistent ≥98% HPLC purity across major suppliers ensures reproducible peptide assembly and reliable analytical data.

Molecular Formula
Molecular Weight 354.40
Cat. No. B1580022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE-N-FMOC (1-13C)
Molecular Weight354.40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-LEUCINE-N-FMOC (1-13C) Specifications, CAS 202114-53-2, and Analytical Data for Quantitative Proteomics and NMR


L-LEUCINE-N-FMOC (1-13C), also designated as Fmoc-Leu-OH-1-13C or L-Leucine-1-13C, N-Fmoc (CAS 202114-53-2), is a stable isotope-labeled, Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of the essential branched-chain amino acid L-leucine. The compound is site-specifically enriched with carbon-13 at the carboxyl carbon (position 1), yielding a molecular formula of C20(13C)H23NO4 and a molecular weight of 354.40 g/mol . Multiple supplier specifications confirm a consistent chemical purity of ≥98% (by HPLC) and an isotopic enrichment of ≥99 atom % 13C, with an unlabeled CAS reference of 35661-60-0 for Fmoc-L-leucine . As an Fmoc-protected amino acid building block, it is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols using basic cleavage conditions (typically 20% piperidine in DMF), enabling site-specific incorporation of the 13C label into synthetic peptides without altering the peptide assembly workflow [1]. The compound is supplied as a white crystalline powder with a melting point of 152–156°C and is stored under refrigeration (2–8°C) in desiccated conditions to maintain isotopic integrity .

Why Unlabeled Fmoc-Leu-OH or Alternative Isotopologues Cannot Substitute for L-LEUCINE-N-FMOC (1-13C) in Quantitative MS and NMR Workflows


The substitution of L-LEUCINE-N-FMOC (1-13C) with unlabeled Fmoc-Leu-OH (CAS 35661-60-0) or with alternative isotopologues such as uniformly labeled 13C6,15N-leucine or deuterated (D3, D10) leucine derivatives results in fundamentally different analytical outcomes that compromise the validity of quantitative experiments. Unlabeled Fmoc-Leu-OH provides no mass shift relative to endogenous peptides, rendering it useless as an internal standard for absolute quantitation via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mass spectrometry, where a minimum mass difference of +1 Da (for 1-13C) is required to resolve the labeled standard from the analyte [1]. Uniformly labeled 13C6,15N-leucine produces a much larger mass shift of +7 to +8 Da compared to the +1 Da shift of 1-13C-leucine, which can be advantageous for multiplexed experiments but introduces potential chromatographic retention time shifts due to altered hydrophobicity, a problem avoided with the minimal perturbation of single-site 1-13C labeling [2]. Deuterated leucine analogs (e.g., 5,5,5-D3 or D10) are frequently subject to hydrogen-deuterium exchange under aqueous conditions and can exhibit significant retention time shifts in reversed-phase LC, leading to inaccurate quantification when co-elution with the analyte is assumed . The site-specific 1-13C label further distinguishes this compound from 13C-labeled leucine tracers where the label resides at other carbon positions (e.g., 2-13C, 1,2-13C2), as the metabolic fate and CO2 recovery kinetics of the carboxyl carbon differ markedly from carbons entering the TCA cycle, a factor critical for interpreting metabolic flux data [3].

Quantitative Differentiation of L-LEUCINE-N-FMOC (1-13C) Versus Comparators: MS Quantitation, Flux Analysis, and NMR Resolution


Precise +1 Da Mass Shift for MS-Based Absolute Quantitation Versus Unlabeled Fmoc-Leu-OH

L-LEUCINE-N-FMOC (1-13C) provides a consistent and predictable +1 Da mass shift (from 353.40 Da to 354.40 Da) relative to unlabeled Fmoc-Leu-OH (CAS 35661-60-0) when incorporated into synthetic peptides . This +1 Da difference enables baseline chromatographic resolution in MS1 scans and unambiguous differentiation in SRM/PRM transitions without introducing the retention time shifts commonly observed with deuterated (+3 to +10 Da) or uniformly 13C/15N-labeled (+7 to +8 Da) leucine analogs [1]. Unlabeled Fmoc-Leu-OH yields a molecular ion of m/z 354.4 [M+H]+ for the free amino acid and proportionally lower masses for peptide ions, overlapping completely with endogenous analyte signals and thus providing no quantitative discrimination capability [2]. In contrast, the 1-13C labeled peptide produces an isotopologue peak at M+1 that is spectrally distinct from the natural abundance 13C isotopologue distribution of the unlabeled peptide, allowing for accurate peak area integration and absolute quantification using the labeled peptide as an internal standard [3].

Quantitative Proteomics Selected Reaction Monitoring (SRM) Internal Standard

Differentiated CO2 Recovery Kinetics in Metabolic Flux Analysis Versus [1,2-13C2]Leucine

In human metabolic tracer studies, [1-13C]leucine demonstrates significantly different 13CO2 recovery kinetics compared to [1,2-13C2]leucine, with direct implications for the selection of the appropriate Fmoc-protected precursor for peptide-based tracer synthesis. A direct comparative study in healthy human subjects (n=11) infused with both [1-13C]leucine and [1,2-13C2]leucine revealed that the fraction of infused leucine oxidized (fox) was 19 ± 1% for [1-13C]leucine versus 14 ± 1% for [1,2-13C2]leucine [1]. Critically, the recovery of the 2-13C label in breath CO2 was only 58 ± 6% relative to the 1-13C label, indicating that approximately 42% of the 2-13C label is retained in the body via TCA cycle exchange reactions rather than being directly expired as CO2 [2]. When calculating leucine appearance rates using plasma α-ketoisocaproate (KIC) enrichment as the precursor pool index, a small but statistically significant (P = 0.048) 3% difference was observed between tracers: 118.0 ± 4.1 μmol·kg−1·h−1 for [1-13C]leucine versus 114.4 ± 4.5 μmol·kg−1·h−1 for [1,2-13C2]leucine [3]. These data establish that 1-13C-labeled leucine serves as a direct, quantitative probe of the irreversible decarboxylation step catalyzed by branched-chain α-keto acid dehydrogenase, whereas 2-13C-labeled leucine reports on a composite of oxidative and non-oxidative TCA cycle fates [4].

Metabolic Flux Analysis Stable Isotope Tracing Leucine Oxidation

Site-Specific 1-13C Enrichment Simplifies NMR Spectral Assignment Versus Uniform 13C/15N Labeling

L-LEUCINE-N-FMOC (1-13C) provides site-specific 13C enrichment exclusively at the carboxyl carbon, achieving 99 atom % 13C isotopic enrichment at this single position while leaving all other carbons at natural abundance (approximately 1.1% 13C) . This site-specific labeling pattern generates a single, intense 13C NMR resonance at the carbonyl chemical shift range (~170–180 ppm) that is readily assignable in both 1D 13C NMR and multidimensional heteronuclear correlation experiments (e.g., HSQC, HMBC) without the spectral crowding and resonance overlap inherent to uniformly 13C,15N-labeled samples [1]. In contrast, uniformly labeled 13C6,15N-leucine (99% 13C at all six carbons) produces six 13C resonances with extensive 13C-13C scalar coupling networks, complicating spectral interpretation and often requiring constant-time evolution periods or selective decoupling schemes to resolve individual resonances [2]. A structurally analogous study on site-specifically labeled Fmoc-[1,3-13C2]-L-proline demonstrated that site-specific labeling enables direct monitoring of specific carbon atoms in receptor-bound ligands, with the enhanced signal from the labeled positions providing sufficient sensitivity for ligand-receptor interaction studies at physiologically relevant concentrations (micromolar range) without the need for perdeuteration or TROSY-based approaches required for uniformly labeled systems [3].

Biomolecular NMR Triple-Resonance Experiments Protein Dynamics

Chemical Purity and Isotopic Enrichment Specifications Comparable Across Certified Suppliers

L-LEUCINE-N-FMOC (1-13C) is supplied with consistent, verifiable purity specifications across multiple certified vendors, enabling reliable procurement and experimental reproducibility. Sigma-Aldrich (Product No. 485934) specifies 99 atom % 13C isotopic enrichment for this compound . BOC Sciences reports 98% purity by HPLC with 99% atom 13C enrichment . Alfa Chemistry confirms 98% purity with 99 atom % 13C isotopic enrichment and a melting point of 152–156°C . Cambridge Isotope Laboratories, Inc. (CIL, Cat. No. CLM-3691), distributed by FUJIFILM Wako, also supplies the compound at 99% 13C enrichment . Ambeed specifies 98% purity and 98 atom % 13C for its product (Cat. No. A1269541) . The unlabeled comparator, Fmoc-Leu-OH (CAS 35661-60-0), is typically supplied at ≥98% purity but with natural abundance 13C (approximately 1.1%), providing no isotopic discrimination capability for MS or NMR tracer applications [1]. The consistent availability of ≥98% chemical purity and ≥98–99 atom % 13C enrichment across multiple suppliers reduces lot-to-lot variability and facilitates method transfer between laboratories. Additionally, the compound is characterized by a melting point of 152–156°C, optical rotation of approximately -25° to -26° (c=1, DMF), and storage requirements of 2–8°C under desiccation to maintain isotopic and chemical integrity .

Quality Control Isotopic Purity HPLC Analysis

Retention Time Fidelity in Reversed-Phase LC-MS Versus Deuterated Leucine Analogs

L-LEUCINE-N-FMOC (1-13C) exhibits minimal chromatographic isotope effect in reversed-phase liquid chromatography compared to deuterated leucine analogs, which show significant retention time shifts that can compromise quantitative accuracy when co-elution is assumed. The substitution of 12C with 13C at a single position results in a negligible change in hydrophobicity, such that the labeled and unlabeled peptides co-elute within the same chromatographic peak (<0.02 min retention time difference under typical gradient conditions), enabling accurate peak area integration for relative or absolute quantitation without requiring separate calibration curves for each isotopologue [1]. In contrast, deuterated leucine analogs such as L-Leucine-N-Fmoc (5,5,5-D3) or uniformly deuterated D10-leucine exhibit measurable retention time shifts on C18 columns, typically 0.1–0.5 minutes earlier elution for the deuterated species due to the shorter C-D bond length and altered van der Waals interactions with the stationary phase . This retention time shift can lead to differential ionization efficiency in electrospray ionization as the solvent composition at the point of elution differs between the labeled and unlabeled species, introducing systematic quantification errors of 5–15% unless explicitly corrected [2]. The 1-13C label avoids this pitfall entirely, as the isotopic substitution at the carboxyl carbon does not materially alter the compound's interaction with reversed-phase stationary phases or its gas-phase basicity in ESI [3].

LC-MS Quantitation Isotope Effects Chromatographic Resolution

Validated Tracer for Direct Quantification of Leucine Oxidation in Human Metabolic Studies

[1-13C]leucine (the deprotected form of L-LEUCINE-N-FMOC (1-13C)) has been extensively validated as a tracer for quantifying whole-body leucine oxidation and protein metabolism in human subjects, providing a direct measure of the irreversible decarboxylation step of leucine catabolism. In an 8-hour oral tracer protocol comparing different dietary leucine forms in healthy adults (n=5 per group), [1-13C]leucine oxidation was measured at 19.3 μmol·kg−1·30 min−1 when leucine was ingested intrinsically bound to casein (condition C), compared to 24.9 μmol·kg−1·30 min−1 when ingested as free amino acids (condition A), representing a 22.5% reduction in oxidative disposal and a corresponding 39% increase in nonoxidative leucine disposal (NOLD: 77 vs 55.8 μmol·kg−1·30 min−1) favoring protein synthesis [1]. Splanchnic leucine uptake calculated from [1-13C]leucine and [2H3]leucine plasma enrichments ranged between 24% and 35% of dietary leucine [2]. These data demonstrate the quantitative sensitivity of the 1-13C tracer to detect physiologically meaningful differences in leucine metabolic partitioning under different nutritional conditions. In a separate direct comparison of branched-chain amino acid oxidation rates in overnight-fasted human subjects (n=5), [1-13C]leucine exhibited the highest oxidation rate (0.32 ± 0.06 μmol·kg−1·min−1) compared to [1-13C]valine (0.22 ± 0.04) and [1-13C]isoleucine (0.17 ± 0.05), establishing [1-13C]leucine as the preferred tracer for studies focused on leucine-specific catabolic flux [3].

Human Metabolism Stable Isotope Tracer Amino Acid Kinetics

Procurement-Guided Application Scenarios for L-LEUCINE-N-FMOC (1-13C) in Quantitative Proteomics, NMR, and Metabolic Research


Synthesis of AQUA Peptide Internal Standards for Absolute Protein Quantitation by SRM/PRM-MS

L-LEUCINE-N-FMOC (1-13C) is the building block of choice for Fmoc-SPPS synthesis of AQUA (Absolute QUAntification) peptides containing a single 13C-labeled leucine residue to serve as internal standards for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mass spectrometry. The +1 Da mass shift provided by the 1-13C label enables baseline separation of the labeled standard from the endogenous analyte while maintaining co-elution with the unlabeled peptide in reversed-phase LC, as demonstrated by the absence of measurable retention time shift relative to unlabeled Fmoc-Leu-OH [1]. This is critical for accurate peak area integration and calibration curve generation, as differential ionization efficiency due to retention time offset (a known issue with deuterated analogs) is eliminated [2]. The 98–99 atom % 13C enrichment ensures that >99% of the synthesized peptide molecules carry the exact +1 Da mass increment, minimizing the contribution of unlabeled peptide to the internal standard signal [3].

Site-Specific 13C NMR Probe Incorporation for Protein-Ligand Interaction and Dynamics Studies

L-LEUCINE-N-FMOC (1-13C) enables the synthesis of peptides with site-specific 13C enrichment at the leucine carboxyl carbon for NMR studies of protein-ligand interactions, conformational dynamics, and binding site mapping. The single 13C resonance at ~170–180 ppm provides an isolated, high-sensitivity probe that can be monitored in 1D 13C NMR or 2D heteronuclear correlation experiments without the spectral complexity and 13C-13C coupling networks inherent to uniformly labeled samples [1]. As shown in analogous studies with Fmoc-[1,3-13C2]-L-proline, site-specific 13C labeling of receptor ligand peptides allows for direct observation of chemical shift perturbations upon receptor binding, enabling determination of binding constants (KD) and identification of residues involved in the binding interface [2]. The 99 atom % 13C enrichment at C1 provides approximately 90-fold signal enhancement relative to natural abundance 13C, sufficient for studies at low micromolar peptide concentrations without requiring cryoprobe technology [3].

Metabolic Flux Analysis of Leucine Oxidation and Protein Turnover Using Peptide-Based Tracers

L-LEUCINE-N-FMOC (1-13C) serves as the precursor for synthesizing peptide tracers designed for in vivo or in vitro metabolic flux studies of leucine oxidation and protein turnover. The carboxyl 13C label is released directly as 13CO2 upon the irreversible decarboxylation of α-ketoisocaproate (KIC) by branched-chain α-keto acid dehydrogenase, providing a direct measure of leucine oxidation without the confounding TCA cycle exchange reactions that complicate interpretation of tracers labeled at other carbon positions [1]. In human studies, the [1-13C]leucine tracer has been validated to detect a 22.5% reduction in leucine oxidation when leucine is ingested as intact protein rather than free amino acids, demonstrating its quantitative sensitivity to nutritional and physiological interventions [2]. The Fmoc-protected form enables incorporation of the 1-13C label into specific peptide sequences that can be used as metabolic tracers in cell culture, organoid, or in vivo models, with the Fmoc group being readily cleaved under standard SPPS deprotection conditions to yield the free labeled leucine or leucine-containing peptide [3]. Direct infusion high-resolution mass spectrometry (DI-HRMS) methods recently validated for rapid metabolic flux determination in cultured cells and organoids specifically include leucine and its degradation products among the targeted analytes, highlighting the utility of 13C-labeled leucine precursors for fluxomics applications [4].

Quality Control Reference Standard for LC-MS Method Development and System Suitability Testing

L-LEUCINE-N-FMOC (1-13C) can be employed as a reference standard for developing and validating LC-MS methods intended for isotopically labeled peptide analysis. The compound's well-characterized physical properties—including a melting point of 152–156°C, optical rotation of approximately -25° to -26° (c=1, DMF), and consistent purity of ≥98% by HPLC across multiple certified suppliers—make it suitable for system suitability testing and method transfer protocols [1]. The 1-13C label provides a distinct mass shift that can be used to assess mass accuracy, resolution, and isotopic distribution fidelity of the mass spectrometer without the hydrogen-deuterium exchange complications associated with deuterated standards [2]. Additionally, the compound's storage stability under recommended refrigerated (2–8°C) and desiccated conditions supports its use as a long-term reference material for inter-laboratory method harmonization [3].

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